molecular formula C9H15NO2 B138586 Methyl 2-(1-methylpiperidin-4-ylidene)acetate CAS No. 154594-25-9

Methyl 2-(1-methylpiperidin-4-ylidene)acetate

Cat. No. B138586
M. Wt: 169.22 g/mol
InChI Key: SBFUSEORPMHJFT-UHFFFAOYSA-N
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Patent
US06939874B2

Procedure details

(1-Methyl-piperidin-4-ylidene)-acetic acid methyl ester (Step A) was stirred under H2 overnight (1.1 g of 10% Pd/C and 200 mL EtOH), filtered and evaporated to give (1-methyl-piperidin-4-yl)-acetic acid methyl ester as a yellow oil/white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH:4]=[C:5]1[CH2:10][CH2:9][N:8]([CH3:11])[CH2:7][CH2:6]1>[Pd].CCO>[CH3:1][O:2][C:3](=[O:12])[CH2:4][CH:5]1[CH2:6][CH2:7][N:8]([CH3:11])[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=C1CCN(CC1)C)=O
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(CC1CCN(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.